(S)-1-(3,4-Dichlorophenyl)propan-1-amine

Chiral resolution Enantiomeric excess Quality control

Racemic arylalkylamines introduce uncontrolled variability in CNS target binding, compromising assay reproducibility and SAR interpretation. (S)-1-(3,4-Dichlorophenyl)propan-1-amine provides the defined (S)-enantiomer at ≥98% purity, enabling enantioselective profiling at DAT, NET, and SERT with confidence. • Use as a stereospecific building block for diastereomerically pure CNS intermediates via N-alkylation with chiral electrophiles. • Validate chiral HPLC/SFC methods using predicted pKa ~8.82 and LogP ~3.40 for optimized mobile phase selection. • Non-controlled research alternative to 3,4-dichloroamphetamine, avoiding neurotoxic and regulatory liabilities for neuroscience studies.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
Cat. No. B13018254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4-Dichlorophenyl)propan-1-amine
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C9H11Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1
InChIKeyVBWRNUHVGFPJRG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3,4-Dichlorophenyl)propan-1-amine: Baseline Properties & Procurement


(S)-1-(3,4-Dichlorophenyl)propan-1-amine (CAS 847448-45-7) is a chiral primary amine featuring a 3,4-dichlorophenyl group attached to the α-carbon of a propan-1-amine chain . It belongs to the class of substituted phenethylamines and is structurally related to amphetamine derivatives . The (S)-enantiomer is distinguished by its specific absolute configuration, which influences its interactions with biological targets and its performance in asymmetric synthesis . This compound is primarily offered as a research chemical with a purity of ≥95%, and it is typically handled as the free base .

(S)-1-(3,4-Dichlorophenyl)propan-1-amine: Enantiomeric Irreplaceability


The biological and synthetic utility of (S)-1-(3,4-dichlorophenyl)propan-1-amine is inherently tied to its stereochemistry. Chiral amines, particularly those interacting with monoamine transporters and receptors, often exhibit pronounced enantioselectivity in their pharmacological profiles [1]. The racemic mixture (CAS 40023-89-0) contains equal parts of the (R)- and (S)-enantiomers, which can lead to divergent, and sometimes opposing, biological activities . Substituting the (S)-enantiomer with the racemate or the (R)-enantiomer without empirical validation introduces uncontrolled variability, compromising experimental reproducibility and the interpretation of structure-activity relationships .

(S)-1-(3,4-Dichlorophenyl)propan-1-amine: Comparative Evidence


Enantiomeric Purity: (S)-Enantiomer vs. Racemate

The (S)-enantiomer is supplied with a certified purity of 95% and a defined absolute configuration, as indicated by its CAS number (847448-45-7) and SMILES string CC[C@@H](C1=CC=C(Cl)C(Cl)=C1)N, which confirms the (S)-stereocenter . In contrast, the racemic mixture (CAS 40023-89-0) contains both (R)- and (S)-enantiomers in equal proportions, leading to an effective enantiomeric excess of 0% . This distinction is critical for applications where stereochemical homogeneity dictates outcome.

Chiral resolution Enantiomeric excess Quality control

Predicted Lipophilicity and Basicity

Predicted physicochemical parameters for (S)-1-(3,4-dichlorophenyl)propan-1-amine include a pKa of 8.82 ± 0.10 and a calculated logP of approximately 2.94 . While these values are shared with the racemate, they provide a baseline for understanding the compound's behavior in biological matrices and chromatographic systems. The compound's boiling point is predicted to be 274.1 ± 25.0 °C, and its density is estimated at 1.0 ± 0.06 g/cm³ .

ADME prediction Formulation development Chromatography

Enantioselective Monoamine Transporter Modulation

The (S)-configuration of 1-(3,4-dichlorophenyl)propan-1-amine is expected to confer distinct binding affinities to monoamine transporters (DAT, NET, SERT) compared to its (R)-enantiomer. In a broader class of chiral arylalkylamines, introducing defined stereochemistry can shift selectivity and potency by orders of magnitude [1]. While direct IC50 data for this specific compound is limited, the established principle of enantioselective binding at monoamine transporters underscores the necessity of using the defined (S)-enantiomer for reproducible pharmacological studies .

CNS pharmacology Neurotransmitter reuptake Enantioselectivity

Chiral Building Block in Synthesis

The (S)-1-(3,4-dichlorophenyl)propan-1-amine scaffold serves as a versatile intermediate for the construction of more complex chiral molecules. Its stereospecific (S)-configuration enables diastereoselective transformations, such as N-alkylation and reductive amination, which are central to the synthesis of CNS-active agents and agrochemicals . In contrast, the racemic mixture would yield diastereomeric products, necessitating costly and time-consuming separation steps .

Asymmetric synthesis Chiral pool Pharmaceutical intermediates

Safety Profile vs. 3,4-Dichloroamphetamine

3,4-Dichloroamphetamine (3,4-DCA) is a known serotonergic neurotoxin and controlled substance [1]. In contrast, (S)-1-(3,4-dichlorophenyl)propan-1-amine, while structurally related, is primarily listed as a research chemical and does not share the same regulatory status or documented neurotoxic profile . This distinction is critical for procurement and handling in academic and industrial laboratories, where controlled substance licensing can be a barrier.

Controlled substances Safety compliance Research chemical

(S)-1-(3,4-Dichlorophenyl)propan-1-amine: Applications


Asymmetric Synthesis of CNS-Active Drug Candidates

Leverage the (S)-configured chiral center to build diastereomerically pure intermediates for CNS drug discovery. The compound's amine functionality allows for N-alkylation with chiral electrophiles to generate stereochemically defined products . This application is directly supported by its stereospecific (S)-configuration and high enantiopurity, as outlined in Evidence Items 1 and 4 .

Chiral Chromatography Method Development

Use the (S)-enantiomer as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating racemic mixtures of arylalkylamines . Its predicted pKa and logP (Evidence Item 2) inform mobile phase selection for optimal resolution and peak symmetry .

Stereoselective Pharmacological Profiling

Incorporate the (S)-enantiomer into in vitro panels to establish enantioselective binding profiles at monoamine transporters (DAT, NET, SERT). As highlighted in Evidence Item 3, using the defined stereoisomer is essential for generating reproducible and interpretable SAR data .

Regulatory-Compliant CNS Research

Select this compound for CNS target exploration where the use of related controlled substances (e.g., 3,4-dichloroamphetamine) is prohibited or logistically challenging. Evidence Item 5 confirms that this compound avoids the neurotoxic and regulatory liabilities of its close structural analog .

Technical Documentation Hub

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